molecular formula C21H15NO5S B11471049 7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid

Cat. No.: B11471049
M. Wt: 393.4 g/mol
InChI Key: YJZUJSRKAXGJEV-UHFFFAOYSA-N
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Description

7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a benzodioxole moiety, a phenyl group, and a thieno[3,2-b]pyridine core, making it an interesting subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, to form the core structure. The reaction conditions often involve the use of solvents like toluene or DMF, bases such as cesium carbonate, and catalysts like PdCl2 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include palladium catalysts, bases like cesium carbonate, and solvents such as toluene and DMF. Reaction conditions typically involve elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-3-phenylprop-2-en-1-one: Shares the benzodioxole and phenyl groups but differs in the core structure.

    2-(1,3-Benzodioxol-5-yl)-1-phenylethanone: Similar functional groups but a different arrangement of atoms.

Uniqueness

7-(1,3-Benzodioxol-5-yl)-5-oxo-3-phenyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid is unique due to its thieno[3,2-b]pyridine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C21H15NO5S

Molecular Weight

393.4 g/mol

IUPAC Name

7-(1,3-benzodioxol-5-yl)-5-oxo-3-phenyl-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C21H15NO5S/c23-16-9-13(12-6-7-14-15(8-12)27-10-26-14)19-18(22-16)17(20(28-19)21(24)25)11-4-2-1-3-5-11/h1-8,13H,9-10H2,(H,22,23)(H,24,25)

InChI Key

YJZUJSRKAXGJEV-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=C(S2)C(=O)O)C3=CC=CC=C3)NC1=O)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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